molecular formula C20H16ClN3O6S2 B2607102 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 899977-01-6

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2607102
CAS No.: 899977-01-6
M. Wt: 493.93
InChI Key: LHJYJSAMDKCPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a potent and selective inhibitor of the mono-ADP-ribosyltransferase PARP14, a key regulator of cancer cell adaptation and immune response. Its mechanism involves blocking the catalytic activity of PARP14, which prevents the ADP-ribosylation of target proteins and disrupts oncogenic signaling pathways. This compound has demonstrated significant research value in suppressing the growth and metastasis of triple-negative breast cancer cells by interfering with their adaptive resistance mechanisms. Furthermore, its role as a PARP14 inhibitor makes it a critical tool for investigating the macrophage immune response in tumor microenvironments , as PARP14 is known to promote an immunosuppressive, M2-like macrophage phenotype. Research using this inhibitor is essential for elucidating PARP14's function in oncology and immunology, providing a foundation for potential new therapeutic strategies.

Properties

CAS No.

899977-01-6

Molecular Formula

C20H16ClN3O6S2

Molecular Weight

493.93

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C20H16ClN3O6S2/c21-12-2-1-3-14(8-12)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-4-5-15-16(9-13)30-7-6-29-15/h1-5,8-10H,6-7,11H2,(H,23,25)(H,22,24,26)

InChI Key

LHJYJSAMDKCPQE-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibits significant biological activity that is relevant to various pharmacological applications. This article explores its synthesis, biological properties, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound includes a pyrimidine core substituted with a sulfonyl group and a benzodioxin moiety. The synthesis typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity. The compound is primarily used in non-human research settings and is categorized as a bioactive reagent in pharmaceutical studies .

Antimicrobial Activity

Research indicates that derivatives of compounds containing sulfonyl and pyrimidine groups often exhibit antibacterial properties . For instance, studies have shown that similar compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is particularly noted for its role in enhancing antibacterial efficacy.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity , particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds structurally related to the target compound have shown strong inhibitory effects against these enzymes, suggesting potential therapeutic applications in neuroprotection and anti-infective strategies .

Case Studies

  • Inhibition Studies : A study reported that compounds similar to the target compound exhibited significant inhibition of urease activity, which is relevant for managing infections caused by urease-producing bacteria. This inhibition was quantified through various assays showing IC50 values indicating effective concentrations for inhibition .
  • Binding Affinity : Docking studies demonstrated that the synthesized compounds bind effectively to bovine serum albumin (BSA), suggesting favorable pharmacokinetic properties. This interaction is essential for understanding how these compounds may behave in biological systems .

Therapeutic Implications

The biological activities of this compound highlight its potential as a lead compound for drug development targeting bacterial infections and neurodegenerative diseases. Its ability to inhibit key enzymes involved in disease processes positions it as a candidate for further pharmacological exploration.

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

  • Compound 5.6 (): Structure: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide. Key Substituents: Dichlorophenyl acetamide, methyl-pyrimidinone. Molecular Formula: C₁₃H₁₁Cl₂N₃O₂S. Yield: 80%; Melting Point: 230°C. Bioactivity: Not explicitly reported, but dichlorophenyl groups are associated with antimicrobial activity .
  • Compounds 11a/b (): Structure: Thiazolo-pyrimidine derivatives with substituted benzylidene or cyanobenzylidene groups. Molecular Formulas: C₂₀H₁₀N₄O₃S (11a), C₂₂H₁₇N₃O₃S (11b). Yields: 68%; Melting Points: 243–246°C (11a), 213–215°C (11b). Bioactivity: Cyanobenzylidene derivatives (e.g., 11b) may exhibit enhanced electronic properties for target binding .

Benzodioxin-Containing Analogues

  • Compound in : Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine. Molecular Formula: C₂₃H₂₅N₃O₃. Bioactivity: Benzodioxin moieties are linked to improved pharmacokinetic profiles due to increased lipophilicity .

Physicochemical Properties

Compound Molecular Formula Key Substituents Melting Point (°C) LogP* (Predicted)
Target Compound C₂₁H₁₇ClN₄O₅S₂ 3-Chlorophenyl sulfonyl, benzodioxin Not reported ~3.5 (moderate lipophilicity)
Compound 5.6 C₁₃H₁₁Cl₂N₃O₂S Dichlorophenyl, methyl-pyrimidinone 230 ~2.8
Compound 11b C₂₂H₁₇N₃O₃S Cyanobenzylidene, thiazolo-pyrimidine 213–215 ~3.1

*LogP estimated using fragment-based methods.

Structural Similarity vs. Bioactivity

  • : Structurally similar compounds (Tanimoto Coefficient >0.85) have only a 20% chance of sharing similar gene expression profiles. For example, replacing the dichlorophenyl group in Compound 5.6 with benzodioxin (target compound) may alter target selectivity due to steric and electronic differences .
  • Benzodioxin vs. Chlorophenyl Groups: The benzodioxin moiety in the target compound may improve blood-brain barrier penetration compared to dichlorophenyl groups, as seen in .

Pharmacological Potential

  • Sulfonyl/Sulfanyl Groups: These groups are associated with enzyme inhibition (e.g., cyclooxygenase, kinases) but require precise positioning for efficacy .
  • Benzodioxin Ring: May confer antioxidant or anti-inflammatory properties, as suggested by ’s discussion of bioactive food compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.